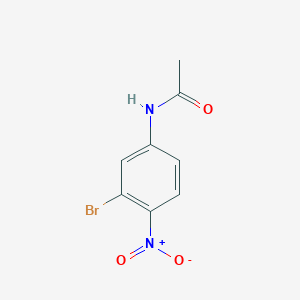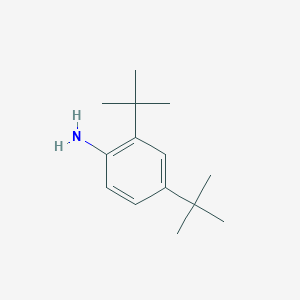
2,4-Di-tert-butylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .
Métodos De Preparación
2,4-Di-tert-butylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under controlled temperature conditions to ensure the selective substitution at the 2 and 4 positions .
Industrial production methods often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization .
Análisis De Reacciones Químicas
2,4-Di-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the amino group
Aplicaciones Científicas De Investigación
2,4-Di-tert-butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butylaniline varies depending on its application. In biological systems, it can disrupt cellular processes by interacting with cell membranes and proteins. For example, its antifungal activity involves the disruption of fungal cell walls and membranes, leading to cell death . The compound can also interfere with redox homeostasis and intracellular metabolism, affecting the overall viability of cells .
Comparación Con Compuestos Similares
2,4-Di-tert-butylaniline can be compared with other similar compounds such as:
2,5-Ditert-butylaniline: Similar in structure but with tert-butyl groups at the 2 and 5 positions. It may exhibit different reactivity and applications.
2,4,6-Tri-tert-butylaniline: Contains an additional tert-butyl group at the 6 position, which can influence its chemical properties and uses.
1,4-Ditert-butyl-2,5-dinitrobenzene: A nitro derivative that shows different reactivity due to the presence of nitro groups.
These comparisons highlight the unique positioning of the tert-butyl groups in this compound, which affects its chemical behavior and applications.
Propiedades
IUPAC Name |
2,4-ditert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOAQYJIYOGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334340 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-84-4 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
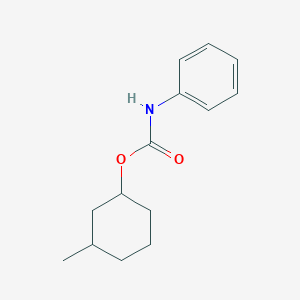
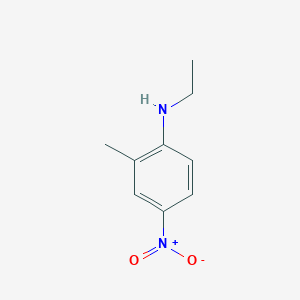
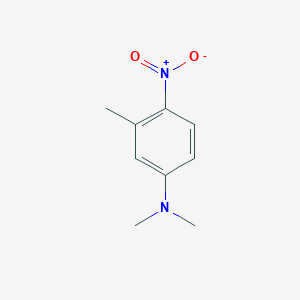
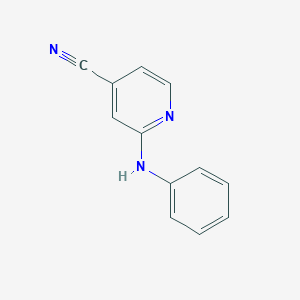

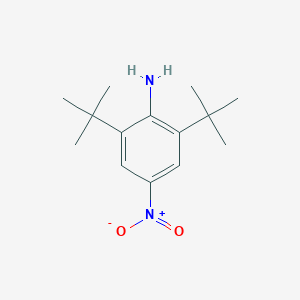
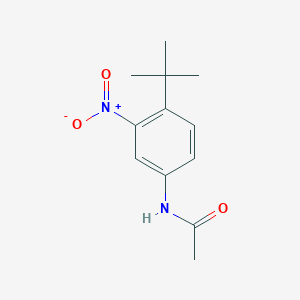

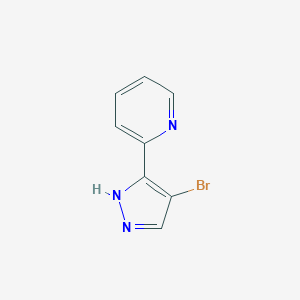
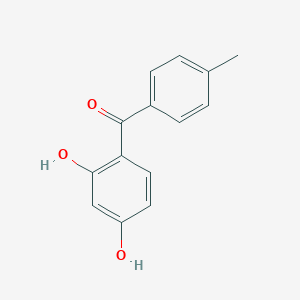
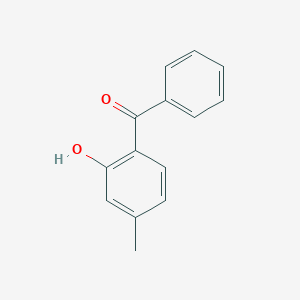
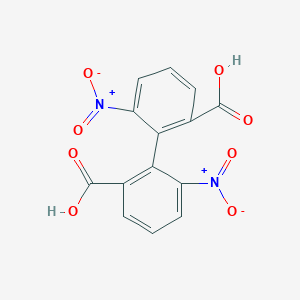
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
